molecular formula C14H12N2O4 B5168687 (2,2-Dinitro-1-phenylethyl)benzene

(2,2-Dinitro-1-phenylethyl)benzene

Cat. No.: B5168687
M. Wt: 272.26 g/mol
InChI Key: XKBQULRKZMVJLD-UHFFFAOYSA-N
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Description

(2,2-Dinitro-1-phenylethyl)benzene is an organic compound characterized by the presence of two nitro groups and a phenylethyl group attached to a benzene ring

Preparation Methods

The synthesis of (2,2-Dinitro-1-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial production methods may involve large-scale nitration processes, where the reaction is carried out in continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

(2,2-Dinitro-1-phenylethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield (2,2-diamino-1-phenylethyl)benzene.

Scientific Research Applications

(2,2-Dinitro-1-phenylethyl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives may have potential biological activities, such as antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry research.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,2-Dinitro-1-phenylethyl)benzene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include oxidative stress and the generation of reactive oxygen species, which can affect cellular functions .

Comparison with Similar Compounds

(2,2-Dinitro-1-phenylethyl)benzene can be compared with other nitrobenzene derivatives, such as:

    1,2-Dinitrobenzene: Similar in structure but lacks the phenylethyl group, leading to different reactivity and applications.

    2,4-Dinitrotoluene: Contains two nitro groups and a methyl group, used in the production of explosives and dyes.

    2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups and a methyl group.

Properties

IUPAC Name

(2,2-dinitro-1-phenylethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-15(18)14(16(19)20)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBQULRKZMVJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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